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Compound of Interest

Compound Name: LP-65

Cat. No.: B15623257 Get Quote

Application Notes for Researchers, Scientists, and
Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of LP-65, chemically

known as (R)-1-(2-hydroxyphenoxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. The synthesis

is presented as a three-step sequence involving a stereoselective Williamson ether synthesis to

form a chiral epoxide intermediate, followed by a regioselective epoxide opening with a

protected catechol, and concluding with a deprotection step. This protocol is intended for use

by qualified researchers and chemists. All procedures should be carried out in a well-ventilated

fume hood with appropriate personal protective equipment.

The structural similarity of LP-65 to known beta-blockers, such as metoprolol, suggests that its

biological activity may be related to the adrenergic signaling pathway.[1][2][3] Consequently, a

putative signaling pathway is also described.

Proposed Synthesis of (R)-1-(2-hydroxyphenoxy)-3-
(4-(2-methoxyethyl)phenoxy)propan-2-ol (LP-65)
The proposed synthetic route is a three-step process:

Step 1: Synthesis of (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Intermediate 1) via

a Williamson ether synthesis from 4-(2-methoxyethyl)phenol and (R)-epichlorohydrin.
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Step 2: Synthesis of 1-(benzyloxy)-2-isopropoxybenzene (Intermediate 2) as a protected

form of catechol.

Step 3: Synthesis of (R)-1-(2-(benzyloxy)phenoxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-

ol (Intermediate 3) by the ring-opening of Intermediate 1 with Intermediate 2, followed by

deprotection to yield the final product, LP-65.

Data Presentation
The following table summarizes the expected quantitative data for the synthesis of LP-65,

based on typical yields for analogous reactions found in the chemical literature.
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Experimental Protocols
Step 1: Synthesis of (R)-2-((4-(2-
methoxyethyl)phenoxy)methyl)oxirane (Intermediate 1)
Materials:

4-(2-methoxyethyl)phenol (1.0 g, 6.57 mmol)

(R)-Epichlorohydrin (0.73 g, 7.88 mmol)[4][5]

Potassium carbonate (1.36 g, 9.86 mmol)

Acetone (20 mL)

Ethyl acetate

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Round-bottom flask (50 mL)

Reflux condenser

Magnetic stirrer and stir bar

Rotary evaporator

Procedure:

To a 50 mL round-bottom flask, add 4-(2-methoxyethyl)phenol (1.0 g, 6.57 mmol), potassium

carbonate (1.36 g, 9.86 mmol), and acetone (20 mL).

Stir the mixture at room temperature for 15 minutes.

Add (R)-epichlorohydrin (0.73 g, 7.88 mmol) to the reaction mixture.
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Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-16 hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and filter to remove the

potassium carbonate.

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the

acetone.

Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then with

brine (15 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to obtain (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane as a colorless

oil.

Step 2: Synthesis of 1-(Benzyloxy)-2-isopropoxybenzene
(Intermediate 2)
Materials:

Catechol (1.0 g, 9.08 mmol)

Benzyl bromide (1.55 g, 9.08 mmol)

Potassium carbonate (1.88 g, 13.62 mmol)

Acetone (25 mL)

Ethyl acetate

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate
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Round-bottom flask (50 mL)

Reflux condenser

Magnetic stirrer and stir bar

Rotary evaporator

Procedure:

In a 50 mL round-bottom flask, combine catechol (1.0 g, 9.08 mmol), potassium carbonate

(1.88 g, 13.62 mmol), and acetone (25 mL).

Stir the suspension and add benzyl bromide (1.55 g, 9.08 mmol) dropwise.

Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the

reaction by TLC.

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Remove the acetone from the filtrate using a rotary evaporator.

Dissolve the resulting residue in ethyl acetate (40 mL) and wash with 1M sodium hydroxide

solution (2 x 15 mL), water (15 mL), and brine (15 mL).

Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Purify the product by flash chromatography (silica gel, eluting with a hexane/ethyl acetate

gradient) to yield 1-(benzyloxy)-2-isopropoxybenzene.

Step 3: Synthesis of (R)-1-(2-hydroxyphenoxy)-3-(4-(2-
methoxyethyl)phenoxy)propan-2-ol (LP-65)
Materials:

(R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Intermediate 1, 1.0 g, 4.80 mmol)
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1-(Benzyloxy)-2-isopropoxybenzene (Intermediate 2, 1.06 g, 5.28 mmol)

Sodium hydride (60% dispersion in mineral oil, 0.23 g, 5.76 mmol)

Anhydrous N,N-Dimethylformamide (DMF, 15 mL)

Palladium on carbon (10 wt. %, catalytic amount)

Methanol (20 mL)

Hydrogen gas supply (balloon or hydrogenation apparatus)

Ethyl acetate

Saturated ammonium chloride solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Round-bottom flask (50 mL)

Magnetic stirrer and stir bar

Rotary evaporator

Procedure:

Part A: Epoxide Opening

To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon),

add sodium hydride (0.23 g, 5.76 mmol) and anhydrous DMF (5 mL).

Cool the suspension to 0 °C in an ice bath.

Dissolve 1-(benzyloxy)-2-isopropoxybenzene (1.06 g, 5.28 mmol) in anhydrous DMF (5 mL)

and add it dropwise to the sodium hydride suspension.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional 30 minutes.

Add a solution of (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (1.0 g, 4.80 mmol) in

anhydrous DMF (5 mL) to the reaction mixture.

Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC.

After completion, cool the reaction to room temperature and quench by the slow addition of

saturated ammonium chloride solution.

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure. The crude product is (R)-1-(2-(benzyloxy)phenoxy)-3-(4-(2-

methoxyethyl)phenoxy)propan-2-ol.

Part B: Deprotection

Dissolve the crude product from Part A in methanol (20 mL) in a round-bottom flask.

Carefully add a catalytic amount of 10% palladium on carbon.

Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled

balloon).

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-

6 hours, or until TLC analysis indicates the complete consumption of the starting material.[6]

[7][8]

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and

wash the Celite pad with methanol.

Concentrate the filtrate under reduced pressure to obtain the crude LP-65.
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Purify the final product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield (R)-1-(2-hydroxyphenoxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-

ol.
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Caption: Proposed three-step synthesis of LP-65.

Putative Signaling Pathway of LP-65
Given its structural similarity to beta-blockers, LP-65 is hypothesized to act as an antagonist at

the β1-adrenergic receptor.
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Caption: Putative antagonism of the β1-adrenergic receptor signaling pathway by LP-65.[9][10]

[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://synapse.patsnap.com/article/what-is-the-mechanism-of-metoprolol-succinate
https://www.droracle.ai/articles/197454/what-is-the-mechanism-of-action-of-metoprolol-beta-1
https://www.ncbi.nlm.nih.gov/books/NBK532923/
https://www.synthesiswithcatalysts.com/product-details/r-epichlorohydrin
https://pubs.acs.org/doi/pdf/10.1021/jo00419a036
https://www.benchchem.com/pdf/Comparative_study_of_deprotection_methods_for_benzyl_and_trityl_ethers.pdf
https://www.organic-chemistry.org/abstracts/lit1/975.shtm
https://www.organic-chemistry.org/protectivegroups/hydroxyl/benzyl-ethers.htm
https://www.ncbi.nlm.nih.gov/books/NBK532904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3078043/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3078043/
https://en.wikipedia.org/wiki/Beta-1_adrenergic_receptor
https://www.ahajournals.org/doi/10.1161/01.res.0000102042.83024.ca
https://www.benchchem.com/product/b15623257#protocol-for-synthesizing-lp-65-in-the-lab
https://www.benchchem.com/product/b15623257#protocol-for-synthesizing-lp-65-in-the-lab
https://www.benchchem.com/product/b15623257#protocol-for-synthesizing-lp-65-in-the-lab
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15623257?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

